molecular formula C12H15BClNO4 B1446102 (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704080-30-7

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1446102
M. Wt: 283.52 g/mol
InChI Key: UVCZAXRIQKQDPB-UHFFFAOYSA-N
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Description

“(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H15BClNO4 . It has a molecular weight of 283.52 . This compound is used in scientific research, with applications ranging from drug discovery to materials science.


Chemical Reactions Analysis

Boronic acids, including “(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds. The reaction involves the transmetalation of an organoboron compound to a metal catalyst .

Scientific Research Applications

1. Optical Modulation in Carbon Nanotubes

Phenyl boronic acids, including variants similar to (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, are crucial in optical modulation. A study demonstrated the use of phenyl boronic acids conjugated to polyethylene glycol for quenching near-infrared fluorescence in single-walled carbon nanotubes in response to saccharide binding, indicating potential applications in nanotechnology and molecular recognition (Mu et al., 2012).

2. Boronic Acid Complexes in Spectrophotometry

Boronic acids, including structurally related compounds, have been utilized in extraction-spectrophotometry for boron detection, highlighting their importance in analytical chemistry (Sengupta & Balasubramanian, 1991).

3. Boron Complexes in Porphyrin Chemistry

Boron compounds, akin to (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, have been inserted into porphyrins, impacting the field of porphyrin chemistry with potential applications in photodynamic therapy and sensors (Młodzianowska et al., 2007).

4. Electrophilic Activation in Pharmaceutical Synthesis

A study on boronic-acid-accelerated electrophilic activation of maltols illustrates the role of boronic acids in synthesizing metal-chelating pharmacophores, crucial in drug development (Ke et al., 2022).

5. Applications in Organic Phosphonic Acids Synthesis

The integration of aminophosphonic acid groups into boronic acids, structurally similar to the subject compound, has been studied for potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

6. Boronic Acid Catalysis

Boronic acids are emerging as reaction catalysts in various organic reactions, exploiting their ability to form reversible covalent bonds with hydroxy groups. This highlights their versatility in chemistry beyond their traditional use in transition metal-catalyzed transformations (Hall, 2019).

7. Catalysis in Organic Synthesis

Organoboron acids, including boronic acids, have been used to catalyze addition, cycloaddition, and related reactions in organic synthesis. Their Lewis acidity and reversible interactions with OH groups are essential for diverse catalytic activities (Dimitrijević & Taylor, 2013).

8. Glucose Sensing Materials

Amino-3-fluorophenyl boronic acid derivatives, similar to the compound of interest, have been synthesized for constructing glucose sensing materials, indicating their potential in medical diagnostics and sensor technology (Das et al., 2003).

properties

IUPAC Name

[4-chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCZAXRIQKQDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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